molecular formula C7H13NOS B8404907 5-Isopropylthio-pyrrolidin-2-one

5-Isopropylthio-pyrrolidin-2-one

Cat. No.: B8404907
M. Wt: 159.25 g/mol
InChI Key: XIOUZFQBCHCAJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Isopropylthio-pyrrolidin-2-one is a chemical compound featuring a pyrrolidin-2-one scaffold substituted with an isopropylthio functional group. The pyrrolidin-2-one core is a saturated lactam structure of significant interest in medicinal chemistry and drug discovery due to its presence in various bioactive molecules . This specific substitution pattern may be of value in the synthesis of novel chemical entities or as a building block in pharmaceutical research. Researchers can utilize this compound for exploratory studies, including but not limited to, the development of new therapeutic agents. As a saturated heterocycle, the pyrrolidinone ring offers a three-dimensional structure that can enhance stereochemical diversity and influence key physicochemical parameters of drug candidates, such as solubility and lipophilicity . This product is intended for research and development purposes in a laboratory setting only. It is not intended for personal, medicinal, or household use.

Properties

Molecular Formula

C7H13NOS

Molecular Weight

159.25 g/mol

IUPAC Name

5-propan-2-ylsulfanylpyrrolidin-2-one

InChI

InChI=1S/C7H13NOS/c1-5(2)10-7-4-3-6(9)8-7/h5,7H,3-4H2,1-2H3,(H,8,9)

InChI Key

XIOUZFQBCHCAJP-UHFFFAOYSA-N

Canonical SMILES

CC(C)SC1CCC(=O)N1

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

5-Isopropylthio-pyrrolidin-2-one belongs to the pyrrolidine family, characterized by a five-membered nitrogen-containing ring. The presence of the isopropylthio group enhances its lipophilicity and potential interactions with biological targets. The compound's structure allows for diverse functionalization, making it a versatile scaffold in medicinal chemistry.

Drug Discovery

Pyrrolidine derivatives, including this compound, are extensively utilized in drug discovery due to their ability to modulate biological activity through structural variations. They serve as scaffolds for developing new drugs targeting various diseases, including:

  • Anticancer Agents : Compounds with pyrrolidine structures have shown promising anticancer activity. For instance, derivatives have been tested against various cancer cell lines, demonstrating selective cytotoxicity and potential for further development into therapeutic agents .
  • Antimicrobial Activity : Research indicates that pyrrolidine derivatives can exhibit significant antimicrobial properties against multidrug-resistant strains of bacteria. The 5-isopropylthio substitution may enhance this activity, making it a candidate for developing new antibiotics .

Central Nervous System Effects

Some studies have explored the central analgesic properties of pyrrolidine compounds, including this compound. These compounds have been evaluated for their ability to bind to opioid receptors, which play a crucial role in pain modulation .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its stereochemistry and the nature of substituents on the pyrrolidine ring. Detailed SAR studies have shown that variations in substituents can lead to significant differences in potency and selectivity against biological targets .

Case Studies

Several case studies highlight the efficacy of pyrrolidine derivatives:

  • A study identified novel pyrrolidine-2,3-diones as inhibitors of PBP3 in Pseudomonas aeruginosa, showcasing the potential of pyrrolidine scaffolds in combating antibiotic resistance .
  • Another investigation into 5-oxopyrrolidine derivatives demonstrated potent anticancer activity against A549 lung cancer cells, suggesting that similar modifications on the pyrrolidine ring could yield effective therapeutic agents .

Synthetic Approaches

The synthesis of this compound can be achieved through various methods, including microwave-assisted organic synthesis (MAOS), which enhances efficiency and aligns with green chemistry principles . This approach allows for rapid exploration of different derivatives and their biological evaluations.

Data Tables

Application AreaSpecific Use CaseBiological Activity
Drug DiscoveryAnticancer agentsSelective cytotoxicity
Antimicrobial DevelopmentAntibiotics against multidrug-resistant bacteriaSignificant antimicrobial activity
CNS ResearchAnalgesic propertiesOpioid receptor binding

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key properties of 5-isopropylthio-pyrrolidin-2-one and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) PSA (Ų) LogP Key Substituent
This compound 120258-00-6 C₇H₁₃NOS 159.249 54.4 1.69 Isopropylthio (-S-iPr)
(R)-5-(Aminomethyl)pyrrolidin-2-one 173336-98-6 C₅H₁₀N₂O 114.147 52.6 -0.3 Aminomethyl (-CH₂NH₂)
5-Methyl-2-pyrrolidone 108-27-0 C₅H₉NO 99.13 29.1 0.45 Methyl (-CH₃)
(5S)-5-(Azidomethyl)pyrrolidin-2-one 145414-30-8 C₅H₈N₄O 140.143 67.8 0.12 Azidomethyl (-CH₂N₃)
5-((Isopropylamino)methyl)pyrrolidin-2-one 1177316-08-3 C₈H₁₆N₂O 156.23 41.6 1.02 Isopropylaminomethyl (-CH₂NH-iPr)

Key Observations :

  • Lipophilicity : The isopropylthio group in this compound confers higher LogP (1.69) compared to analogs like 5-methyl-2-pyrrolidone (LogP 0.45) or azidomethyl derivatives (LogP 0.12) .
  • Reactivity: The azidomethyl and aminomethyl derivatives are more reactive due to functional groups (-N₃ and -NH₂) that participate in click chemistry or nucleophilic reactions, unlike the thioether group in this compound .

Q & A

Q. What are the optimal synthetic routes for 5-Isopropylthio-pyrrolidin-2-one, and how can reaction parameters be systematically optimized?

  • Methodological Answer : A factorial design approach is recommended to optimize reaction parameters (e.g., temperature, catalyst loading, solvent polarity). For example, a 2^k factorial design can identify interactions between variables and determine optimal conditions . Post-synthesis, validate purity using HPLC (High-Performance Liquid Chromatography) coupled with mass spectrometry (MS) to confirm molecular weight and detect byproducts. Process control tools, such as real-time monitoring of reaction kinetics via FTIR spectroscopy, can enhance reproducibility .

Q. Which spectroscopic methods are most effective for characterizing this compound, and how should data interpretation account for structural features?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is critical for confirming the pyrrolidinone ring and isopropylthio side chain. For instance, the carbonyl group (C=O) in the pyrrolidinone ring typically appears at ~170 ppm in ¹³C NMR. Infrared (IR) spectroscopy can validate sulfur-containing functional groups (C-S stretching at ~600–700 cm⁻¹). Cross-validate results with X-ray crystallography if crystalline derivatives are available .

Advanced Research Questions

Q. How can computational chemistry methods be integrated with experimental data to elucidate reaction mechanisms involving this compound?

  • Methodological Answer : Combine Density Functional Theory (DFT) calculations with kinetic studies to model transition states and energy barriers. For example, simulate nucleophilic substitution pathways at the thioether group using software like Gaussian or ORCA. Validate computational predictions with isotopic labeling experiments (e.g., ³⁴S) and kinetic isotope effects (KIE) .

Q. What strategies are recommended for resolving contradictions in reported physicochemical properties (e.g., solubility, stability) of this compound across studies?

  • Methodological Answer : Conduct a meta-analysis of published data to identify variables causing discrepancies (e.g., solvent purity, measurement techniques). Replicate key studies under controlled conditions using standardized protocols (e.g., USP guidelines for solubility testing). Apply multivariate regression to isolate confounding factors .

Q. How should researchers design experiments to investigate the stability and degradation pathways of this compound under various environmental conditions?

  • Methodological Answer : Use a pre-test/post-test design with accelerated stability testing (e.g., 40°C/75% RH for 6 months per ICH Q1A guidelines). Analyze degradation products via LC-MS/MS and compare with stress-testing outcomes (e.g., oxidative, photolytic conditions). Incorporate kinetic modeling (e.g., Arrhenius equation) to predict shelf-life .

Q. What interdisciplinary approaches are effective for studying the biological activity of this compound derivatives?

  • Methodological Answer : Combine medicinal chemistry (e.g., structure-activity relationship studies) with molecular docking to identify potential protein targets. Validate in vitro using enzyme inhibition assays (e.g., IC₅₀ determination) and in silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiling. Cross-reference with cheminformatics databases to avoid redundancy in compound screening .

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